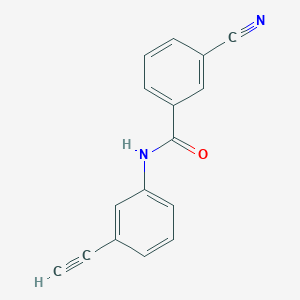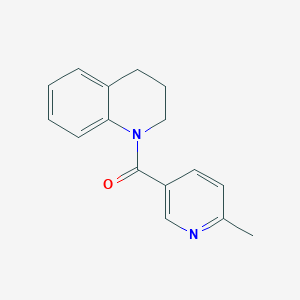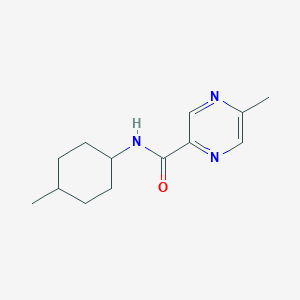
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide, commonly known as 'Metformin,' is a widely used oral medication for the treatment of type 2 diabetes. It is a member of the biguanide class of antidiabetic drugs, which work by reducing glucose production in the liver and improving insulin sensitivity in the body. Metformin has been used for over 60 years and is considered one of the most effective and safe treatments for type 2 diabetes.
Mecanismo De Acción
Metformin works by activating the AMP-activated protein kinase (AMPK) pathway in the body. This pathway regulates energy metabolism and glucose uptake in cells, leading to a reduction in glucose production in the liver and an increase in insulin sensitivity in the body. Metformin also inhibits mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels, which in turn activates the AMPK pathway.
Biochemical and Physiological Effects
Metformin has several biochemical and physiological effects in the body. It reduces glucose production in the liver, increases glucose uptake in muscle cells, and improves insulin sensitivity in the body. It also has anti-inflammatory and antioxidant effects, which may contribute to its potential benefits in aging and neurodegenerative diseases. Metformin has been shown to have a positive effect on lipid metabolism, reducing LDL cholesterol levels and increasing HDL cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Metformin has several advantages for lab experiments. It is a well-studied and established drug, with a known mechanism of action and safety profile. It is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in some experimental settings. It can also have off-target effects, which may complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on Metformin. One area of interest is its potential use in cancer prevention and treatment. Studies have shown that Metformin can inhibit cancer cell growth and improve the efficacy of chemotherapy, but more research is needed to determine the optimal dosing and timing of treatment. Another area of interest is its potential use in aging and neurodegenerative diseases. Studies have shown that Metformin has anti-inflammatory and antioxidant effects, which may contribute to its potential benefits in these areas. However, more research is needed to determine the optimal dosing and timing of treatment in these populations. Finally, there is interest in developing new formulations of Metformin that can improve its pharmacokinetics and bioavailability, potentially leading to improved efficacy and reduced side effects.
Métodos De Síntesis
Metformin is synthesized by the reaction of dimethylamine hydrochloride with 1-cyanoguanidine in the presence of sodium hydroxide. The resulting product is then reacted with 4-methylcyclohexanone to produce Metformin hydrochloride. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Metformin has been extensively studied for its antidiabetic properties, but recent research has also explored its potential therapeutic effects in other areas, such as cancer, aging, and neurodegenerative diseases. Studies have shown that Metformin can inhibit cancer cell growth and improve the efficacy of chemotherapy. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential benefits in aging and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-9-2-4-10(5-3-9)13-11(15)8-14-6-7-17-12(14)16/h9-10H,2-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTGDWFHUDQNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)
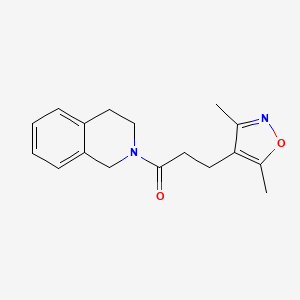
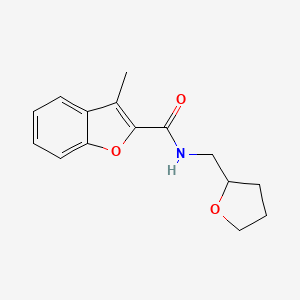
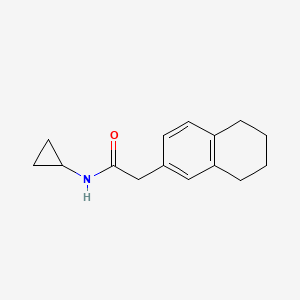
![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
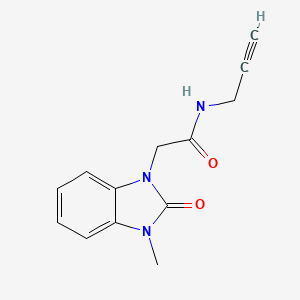

![2-{[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino}ethanol](/img/structure/B7457739.png)
